molecular formula C12H12N2O2 B14407946 6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide CAS No. 82740-66-7

6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide

Cat. No.: B14407946
CAS No.: 82740-66-7
M. Wt: 216.24 g/mol
InChI Key: RKPUUVZJWMFPAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the homocoupling of 6-bromopicoline . This method is known for its high yield and efficiency. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .

Scientific Research Applications

6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The specific pathways and targets depend on the nature of the metal ion and the context of the application .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dimethyl-2,2’-bipyridine
  • 5,5’-Dimethyl-2,2’-bipyridine
  • 4,4’-Dimethoxy-2,2’-bipyridine
  • 2,2’-Bipyridine

Uniqueness

6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to its specific substitution pattern, which influences its chemical reactivity and ability to form stable complexes. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in forming complexes with a wide range of metal ions .

Properties

CAS No.

82740-66-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-methyl-6-(6-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2/c1-9-5-3-7-11(13(9)15)12-8-4-6-10(2)14(12)16/h3-8H,1-2H3

InChI Key

RKPUUVZJWMFPAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(=C2C=CC=C([N+]2=O)C)N1[O-]

Origin of Product

United States

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